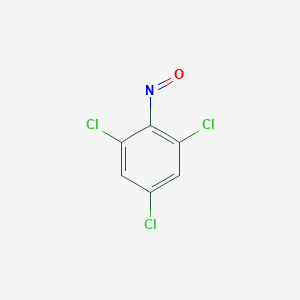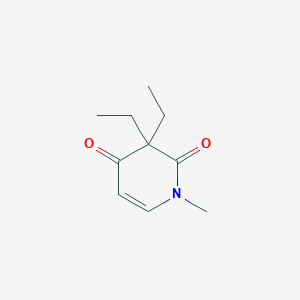
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become a popular ingredient in many commercial insect repellent products. DEET is known for its effectiveness in repelling a variety of insects, including mosquitoes, ticks, and fleas.
作用機序
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione works by interfering with the insect's ability to detect the presence of humans or animals. It does this by masking the scent of carbon dioxide and lactic acid, which are two chemicals that humans and animals produce and that insects use to locate their hosts. 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione also affects the insect's nervous system, causing it to become disoriented and preventing it from biting or feeding.
生化学的および生理学的効果
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione has been found to be safe for use in humans when used according to the manufacturer's instructions. However, there have been some reports of adverse reactions, including skin irritation, eye irritation, and neurological symptoms such as headaches, dizziness, and seizures. These adverse reactions are rare and usually occur when 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione is used in high concentrations or applied to damaged or irritated skin.
実験室実験の利点と制限
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione is a useful tool for researchers studying insect behavior and ecology. It can be used to create controlled environments in which insects are exposed to different concentrations of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione and their responses are observed and recorded. However, there are limitations to the use of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione in lab experiments. For example, the effects of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione on insects in the lab may not reflect the effects of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione in the field, where insects are exposed to a variety of environmental factors that can affect their behavior.
将来の方向性
There are several areas of research that could be pursued in the future to further our understanding of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione and its effects on insects. One area of research could focus on the development of new insect repellents that are more effective and less toxic than 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione. Another area of research could focus on the development of new methods for controlling insect populations, such as the use of genetically modified insects or the use of pheromones to disrupt insect mating patterns. Finally, research could be conducted to better understand the ecological and environmental impacts of 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione and other insect repellents, particularly in areas where these chemicals are used extensively.
合成法
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione can be synthesized through a variety of methods, including the reaction of 3-methylpyridine-2,4-dione with diethyl sulfate, the reaction of 3-methylpyridine-2,4-dione with diethylamine, or the reaction of 3,3-diethyl-1-methylpyridine with chlorosulfonic acid. The most commonly used method involves the reaction of 3-methylpyridine-2,4-dione with diethyl sulfate.
科学的研究の応用
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. 3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione works by interfering with the insect's ability to detect the presence of humans or animals. It does this by masking the scent of carbon dioxide and lactic acid, which are two chemicals that humans and animals produce and that insects use to locate their hosts.
特性
CAS番号 |
1130-18-3 |
|---|---|
製品名 |
3,3-Diethyl-1-methylpyridine-2,4(1H,3H)-dione |
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
3,3-diethyl-1-methylpyridine-2,4-dione |
InChI |
InChI=1S/C10H15NO2/c1-4-10(5-2)8(12)6-7-11(3)9(10)13/h6-7H,4-5H2,1-3H3 |
InChIキー |
PMYYZHNRRDQBLH-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C=CN(C1=O)C)CC |
正規SMILES |
CCC1(C(=O)C=CN(C1=O)C)CC |
同義語 |
3,3-Diethyl-1-methyl-2,4(1H,3H)-pyridinedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



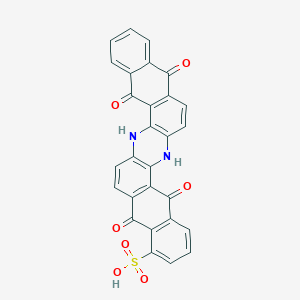
![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B74545.png)
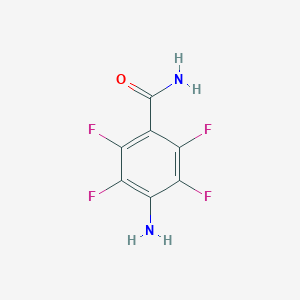
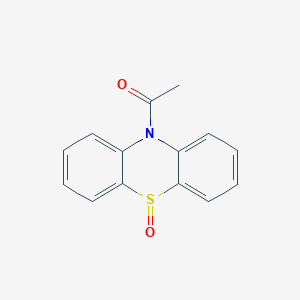
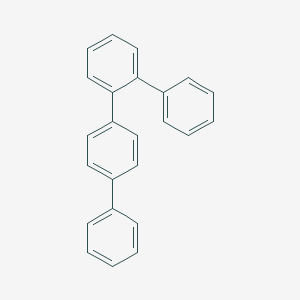
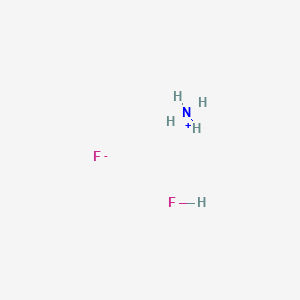

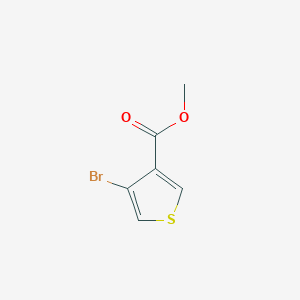
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)
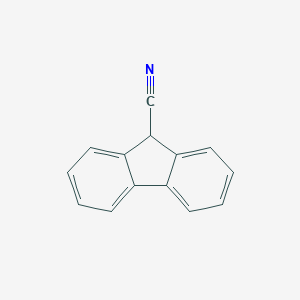
![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)
